Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-
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Overview
Description
Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- is a complex organic compound that features a cyanamide group attached to an anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- typically involves the reaction of anthracene derivatives with cyanamide under specific conditions. One common method involves the use of hypervalent iodine-mediated deselenization of aryl-isoselenocyanates, which can be performed in a one-pot reaction . This method is efficient and allows for the formation of cyanamides with high yields.
Industrial Production Methods
Industrial production of cyanamide compounds often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is widely used due to its efficiency and cost-effectiveness. The resulting cyanamide can then be further reacted with anthracene derivatives to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common with cyanamide compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can produce a wide range of substituted cyanamide derivatives .
Scientific Research Applications
Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- has several scientific research applications:
Mechanism of Action
The mechanism of action of cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- involves its interaction with various molecular targets and pathways. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions . Its unique structure enables it to form stable complexes with metals and other molecules, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Calcium Cyanamide: Used primarily in agriculture as a fertilizer and in the production of other cyanamide derivatives.
Dicyandiamide: A dimer of cyanamide, used in the production of melamine and other industrial chemicals.
Melamine: A trimer of cyanamide, widely used in the production of plastics and resins.
Uniqueness
Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- is unique due to its specific structure, which combines the properties of cyanamide with those of an anthracene derivative. This combination results in a compound with distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
143104-99-8 |
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Molecular Formula |
C19H10N2O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(12-oxobenzo[a]anthracen-7-ylidene)cyanamide |
InChI |
InChI=1S/C19H10N2O/c20-11-21-18-14-7-3-4-8-15(14)19(22)17-13-6-2-1-5-12(13)9-10-16(17)18/h1-10H |
InChI Key |
BLYZNUNDXXUUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=NC#N |
Origin of Product |
United States |
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